molecular formula C18H13N3O B14432395 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 80392-84-3

6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14432395
CAS No.: 80392-84-3
M. Wt: 287.3 g/mol
InChI Key: DAZBECNQLGIDNB-UHFFFAOYSA-N
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Description

6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aniline, ethyl cyanoacetate, and ethyl acetoacetate. This reaction is often carried out in the presence of a base such as potassium hydroxide in ethanol . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate or methyl acetoacetate . Microwave-assisted synthesis has also been employed to obtain this compound, which offers a more convenient and efficient approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the aniline and phenyl groups, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various bases and acids. Reaction conditions typically involve solvents such as ethanol and reaction temperatures ranging from room temperature to elevated temperatures under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Anilino-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the aniline and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

80392-84-3

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

6-anilino-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H13N3O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)22)20-14-9-5-2-6-10-14/h1-11H,(H2,20,21,22)

InChI Key

DAZBECNQLGIDNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)NC3=CC=CC=C3)C#N

Origin of Product

United States

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